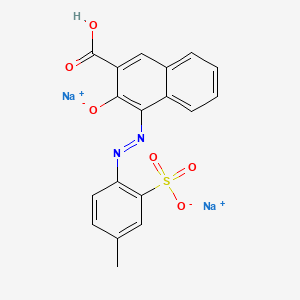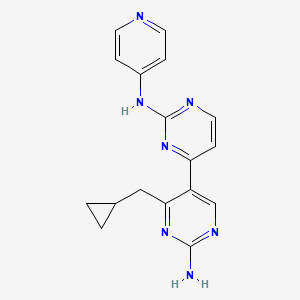
Ppc-1
Vue d'ensemble
Description
Ppc-1 is a novel small molecule known for its unique properties as a mitochondrial uncoupler. It was derived from slime mold and has shown significant potential in various scientific research fields, including obesity treatment, antibacterial applications, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of Ppc-1 involves screening small molecules derived from slime molds and other microorganisms for their effects on mitochondrial oxygen consumption . The specific synthetic routes and reaction conditions for this compound are not extensively detailed in the available literature.
Analyse Des Réactions Chimiques
Ppc-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, although specific details on the reagents and conditions are limited.
Substitution: this compound can undergo substitution reactions, but detailed information on the reagents and conditions is scarce.
The major products formed from these reactions are not extensively studied, and further research is needed to fully understand the chemical behavior of this compound .
Applications De Recherche Scientifique
Ppc-1 has a wide range of scientific research applications:
Chemistry: this compound is used as a mitochondrial uncoupler to study mitochondrial function and regulation.
Medicine: This compound has shown potential in treating obesity by stimulating adipocytes to release fatty acids, leading to weight loss in animal models.
Mécanisme D'action
Ppc-1 functions as a mitochondrial uncoupler, stimulating oxygen consumption without adverse effects on ATP production . It permeates cell membranes and inhibits interleukin-2 (IL-2) production, which plays a role in immune responses . The compound also stimulates adipocytes to release fatty acids, contributing to its anti-obesity effects .
Comparaison Avec Des Composés Similaires
Ppc-1 is unique compared to other mitochondrial uncouplers due to its specific origin from slime mold and its dual role as an IL-2 inhibitor. Similar compounds include:
2,4-Dinitrophenol (DNP): Another mitochondrial uncoupler, but with significant toxicity and adverse effects.
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): A potent mitochondrial uncoupler used in research, but lacks the IL-2 inhibitory properties of this compound.
BAM15: A mitochondrial uncoupler with similar properties but different molecular targets.
This compound’s combination of mitochondrial uncoupling and IL-2 inhibition makes it a unique and valuable compound for research .
Propriétés
IUPAC Name |
3-methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enoxy)quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-14(2)9-11-25-18-8-6-7-16-19(24-5)13-17(22-20(16)18)21(23)26-12-10-15(3)4/h6-10,13H,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLQSFOIWOTFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=CC2=C1N=C(C=C2OC)C(=O)OCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)




![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)



